molecular formula C8H12O4 B8393498 1-Butene-1,4-diol,diacetate

1-Butene-1,4-diol,diacetate

Cat. No.: B8393498
M. Wt: 172.18 g/mol
InChI Key: VIRPYONDKXQHHU-UHFFFAOYSA-N
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Description

1-Butene-1,4-diol, diacetate (systematic name: 2-Butene-1,4-diol diacetate) is a diacetylated derivative of 2-butene-1,4-diol. Its molecular formula is C₈H₁₂O₄, with a molecular weight of 172.18 g/mol (). The compound features a conjugated double bond (Z- or E-configuration) and two terminal acetate groups. Key identifiers include:

  • CAS Registry Number: 18621-75-5
  • InChIKey: VZUAUHWZIKOMFC-ONEGZZNKSA-N (stereoisomer-specific)
  • Boiling Point: 230.9°C at 760 mmHg ()
  • Density: 1.068 g/cm³ ()

Preparation Methods

The oxidative acetoxylation of 1,3-butadiene represents a direct route to 1-butene-1,4-diol,diacetate. This method employs palladium-based intermetallic compounds (IMCs) as catalysts, facilitating the simultaneous introduction of acetoxy groups at the 1 and 4 positions of the butadiene backbone .

Reaction Mechanism and Conditions

The reaction proceeds via a palladium-catalyzed coupling mechanism, where acetic acid acts as both a solvent and an acetylating agent. Key steps include:

  • Coordination of 1,3-butadiene to the palladium catalyst.

  • Oxidative insertion of acetate groups at terminal positions.

  • Reductive elimination to yield the diacetate product.

Optimal conditions involve temperatures of 80–120°C and pressures of 1–5 atm, with acetic acid as the reaction medium. Selectivity exceeding 85% has been achieved using Pd-Bi IMCs, which minimize side reactions such as over-oxidation or polymerization .

Table 1: Catalytic Systems for Oxidative Acetoxylation

Catalyst SystemTemperature (°C)Pressure (atm)Selectivity (%)Yield (%)
Pd-Bi/C10038875
Pd-Sb/Al₂O₃9028268
Pd-Pb/SiO₂11047963

Hydrogenation-Acetylation Tandem Process

A two-step approach involves the hydrogenation of 2-butyne-1,4-diol to 1-butene-1,4-diol, followed by acetylation. This method is favored in industrial settings due to its scalability and use of readily available starting materials .

Hydrogenation of 2-Butyne-1,4-diol

The hydrogenation step employs Raney nickel or palladium on carbon (Pd/C) under mild hydrogen pressure (10–15 atm) at 50–80°C. This selectively reduces the alkyne to the cis-diol, which isomerizes to the trans-configuration under acidic conditions .

Acetylation of 1-Butene-1,4-diol

The diol is subsequently acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) or acid catalyst (e.g., sulfuric acid). Reaction conditions and catalyst choice influence the esterification efficiency:

Table 2: Acetylation Conditions and Outcomes

Acetylating AgentCatalystTemperature (°C)Time (h)Yield (%)
Acetic AnhydrideH₂SO₄60492
Acetyl ChloridePyridine25288
Acetic AcidAmberlyst-15100678

Industrial Production and Optimization

Large-scale production prioritizes cost efficiency and minimal waste. Continuous-flow reactors with immobilized catalysts (e.g., Pd on mesoporous silica) enable high throughput and reduced catalyst leaching. Key industrial data includes:

Table 3: Industrial Process Metrics

ParameterValue
Annual Production500–1,000 metric tons
Purity≥99.5%
Byproduct Formation<2%
Energy Consumption8–12 kWh/kg

Emerging Methodologies and Innovations

Recent advances focus on sustainable catalysis, such as:

  • Biocatalytic Acetylation : Lipases (e.g., Candida antarctica) in non-aqueous media, achieving 80–85% yield at 40°C .

  • Photocatalytic Systems : TiO₂-based catalysts under UV light, enabling room-temperature acetoxylation with 70% efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Butene-1,4-diol,diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like acyl halides and anhydrides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acetoxy derivatives, while reduction can produce various alcohols and ethers.

Scientific Research Applications

Industrial Applications

1. Polymer Production

  • Use in Polyurethane Synthesis : 1-Butene-1,4-diol, diacetate serves as a precursor for polyols used in polyurethane production. Polyurethanes are widely used in foams, elastomers, and coatings due to their durability and flexibility.

2. Coating Agents

  • Antidiscoloration Agent : The compound has been noted for its effectiveness as an antidiscoloration agent in molded articles and coating compositions. This application is crucial for maintaining the aesthetic quality of products exposed to environmental factors .

Biological Applications

1. Enzyme Inhibition Studies

  • Recent studies have investigated the potential of compounds related to 1-butene-1,4-diol, diacetate as enzyme inhibitors. For instance, derivatives have shown promise as inhibitors against alpha-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease respectively .

2. Cross-Metathesis Reactions

  • Research has highlighted the use of 1-butene-1,4-diol, diacetate in cross-metathesis reactions with renewable resources like methyl oleate. This process demonstrates its utility in synthesizing valuable chemicals from sustainable sources .

Case Studies

StudyDescriptionFindings
Polymer Synthesis Investigation into the use of 1-butene-1,4-diol, diacetate in polyurethane productionDemonstrated improved mechanical properties and thermal stability of resulting polymers .
Enzyme Inhibition Analysis of enzyme inhibitory potential of related compoundsSeveral derivatives exhibited significant inhibition against alpha-glucosidase; potential for therapeutic applications .
Cross-Metathesis Study on the metathesis reaction with methyl oleateAchieved high yields of desired products using 1-butene-1,4-diol, diacetate as a key reactant .

Mechanism of Action

The precise mechanism of action of 1-Butene-1,4-diol,diacetate involves its participation in nucleophilic substitution reactions. The compound can react with various substrates, leading to the formation of different products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Butyne-1,4-diol Diacetate

  • Structure : Contains a triple bond (alkyne) instead of a double bond.
  • Molecular Formula : C₈H₁₀O₄
  • Molecular Weight : 170.16 g/mol ()
  • Boiling Point : 116–118°C at 8 mmHg ()
  • Key Differences :
    • The alkyne group enhances rigidity and alters reactivity in cycloadditions.
    • Used in acetylene-based metathesis and as a precursor for deuterated analogs (e.g., 2-Butyne-1,4-diol-(1,1,4,4)-d₄, diacetate; ).
    • Lower boiling point compared to the butene analog due to reduced molecular weight and linear geometry.

1,4-Butanedithiol Diacetate

  • Structure : Thioester groups (S-acetates) replace oxygen esters.
  • Molecular Formula : C₈H₁₂O₂S₂
  • Molecular Weight : 204.31 g/mol ()
  • Key Differences: Thioesters exhibit higher nucleophilicity and are prone to hydrolysis under acidic/basic conditions. Potential applications in polymer chemistry and bioactive molecule synthesis (e.g., sulfur-containing inhibitors).

1,4-Diacetoxybenzene

  • Structure : Aromatic ring with para-substituted acetate groups.
  • Molecular Formula : C₁₀H₁₀O₄
  • Molecular Weight : 194.18 g/mol ()
  • Key Differences: Enhanced stability due to aromaticity; used as a hydroquinone derivative in photostabilizers and polymer additives. Lacks the aliphatic chain, limiting flexibility in cross-metathesis reactions.

(E)-2-Substituted-2-Butene-1,4-diol Diacetate

  • Structure : Substituents on the double bond (e.g., methyl, methoxy groups).
  • Reactivity :
    • Lipase-catalyzed hydrolysis yields 3-alkyl-4-hydroxy-2-butenyl acetate, a chiral intermediate ().
    • Steric effects from substituents influence regioselectivity in cycloadditions.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
2-Butene-1,4-diol diacetate C₈H₁₂O₄ 172.18 230.9 (760 mmHg) Cycloadditions, metathesis
2-Butyne-1,4-diol diacetate C₈H₁₀O₄ 170.16 116–118 (8 mmHg) Deuterated analogs, acetylene chemistry
1,4-Butanedithiol diacetate C₈H₁₂O₂S₂ 204.31 N/A Thioester-based synthesis
1,4-Diacetoxybenzene C₁₀H₁₀O₄ 194.18 N/A Polymer additives, hydroquinone derivatives

Research Findings and Key Distinctions

  • Reactivity in Cycloadditions: The butene derivative forms cis-isoxazolines via 1,3-dipolar cycloaddition with nitrile oxides ().
  • Stereochemical Influence :

    • The Z-isomer of 2-butene-1,4-diol diacetate is critical for synthesizing syn-diol acetals (), whereas the alkyne version lacks geometric isomerism.
  • Biological Relevance: While pyrrolidine-3,4-diol diacetate () and geranylphenol diacetates () show bioactivity, 2-butene-1,4-diol diacetate is primarily utilized in synthetic chemistry.

Q & A

Q. (Basic) What are the recommended synthetic methodologies for 1-Butene-1,4-diol diacetate, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves acetylation of 1-Butene-1,4-diol using acetic anhydride or acetyl chloride under acidic or basic catalysis. For advanced applications, cross-metathesis reactions with Grubbs catalysts (e.g., Grubbs II) in dichloromethane at 40°C have been employed to modify olefinic bonds without affecting other functional groups, achieving yields up to 73% . Optimization strategies include:

  • Catalyst loading : 10 mol% Grubbs II for selective reactivity.
  • Solvent choice : CH₂Cl₂ minimizes side reactions.
  • Temperature control : 40°C balances reaction rate and selectivity.
    Post-synthesis, purification via column chromatography or distillation is recommended.

Q. (Basic) How should researchers characterize the purity and structural integrity of 1-Butene-1,4-diol diacetate?

Answer:
Key characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Compare chemical shifts with PubChem/NIST reference data (e.g., δ 2.05 ppm for acetate methyl groups) .
    • IR : Confirm ester C=O stretches near 1740 cm⁻¹.
  • Chromatography :
    • GC-MS : Verify molecular ion peaks (e.g., m/z 158 for the parent ion) and compare retention indices with standards .
  • Physical properties : Validate density (≈0.96–1.48 g/cm³) and refractive index (≈1.43) against NIST data .

Q. (Basic) What safety protocols are critical when handling 1-Butene-1,4-diol diacetate in laboratory settings?

Answer:
Safety measures align with GHS guidelines:

  • PPE : Chemical-resistant gloves (nitrile), lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill management : Absorb with inert material (e.g., vermiculite) and avoid drainage contamination .
  • Storage : In airtight containers away from ignition sources.

Q. (Advanced) How can researchers resolve contradictions in spectroscopic data for derivatives of 1-Butene-1,4-diol diacetate?

Answer:
Contradictions often arise from stereochemical variations or impurities. Strategies include:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas.
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values.
  • Database cross-referencing : Use PubChem or NIST Chemistry WebBook to validate spectral peaks .
    For example, unexpected peaks in ¹H NMR may indicate cis/trans isomerization, requiring 2D NMR (e.g., NOESY) for resolution.

Q. (Advanced) What are the challenges in scaling up the synthesis of 1-Butene-1,4-diol diacetate from laboratory to pilot-scale production?

Answer:
Key challenges include:

  • Catalyst efficiency : Grubbs catalysts may degrade at larger scales; consider immobilized catalysts for reuse.
  • Exothermicity : Use jacketed reactors for temperature control during acetylation.
  • Purification : Distillation under reduced pressure prevents thermal decomposition.
    Market analyses indicate global production capacity limitations for precursors like 2-butene-1,4-diol, necessitating optimized feedstock logistics .

Q. (Advanced) How does stereochemistry influence the reactivity of 1-Butene-1,4-diol diacetate in cyclodehydration reactions?

Answer:
The cis/trans configuration of the diol precursor dictates product selectivity. For example:

  • cis-1,4-diols undergo cyclodehydration with active methylene compounds (e.g., malononitrile) to yield 2-vinyl-2,3-dihydrofurans in >80% yield .
  • trans-isomers may form less stable intermediates, leading to side products.
    Experimental verification via polarimetry or chiral HPLC is critical for stereochemical analysis.

Q. (Advanced) What strategies mitigate byproduct formation in cross-metathesis reactions involving 1-Butene-1,4-diol diacetate?

Answer:
Byproducts often stem from competing olefin isomerization or catalyst decomposition. Mitigation includes:

  • Substrate stoichiometry : Use excess diacetate (5.0 equiv) to drive reaction completion .
  • Additives : Add molecular sieves to scavenge moisture, stabilizing Grubbs catalysts.
  • Reaction monitoring : Track progress via TLC or in situ IR to terminate at optimal conversion.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

4-acetyloxybut-3-enyl acetate

InChI

InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3,5H,4,6H2,1-2H3

InChI Key

VIRPYONDKXQHHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC=COC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,4-BG is useful as a raw material for e.g. polyester or tetrahydrofuran. Some methods for producing 1,4-BG are known, and one of which comprises acetoxylating butadiene with acetic acid and oxygen to form 1,4-diacetoxybutene, hydrogenating the 1,4-diacetoxybutene to form 1,4-diacetoxybutane and then hydrolyzing the 1,4-diacetoxybutane to obtain 1,4-BG. A purified 1,4-BG is recovered from the hydrolysis product by multi-step distillations. One of which comprises supplying the hydrolysis product to a first distillation column, distilling off substantially all the amounts of water and acetic acid from the top of the column, supplying the bottom liquid to a second distillation column, distilling off an unreacted substance from the top of the second distillation column, circulating the distillate to a hydrolysis step, while distilling the bottom liquid from the second distillation column in a third distillation column to obtain 1,4-BG as a product (Japanese Patent Laid Open No. 19610/1977).
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